BenchChemオンラインストアへようこそ!

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole

Medicinal chemistry Physicochemical profiling Indole SAR

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole (CAS 677733-57-2) is a synthetic indole derivative bearing a morpholin-4-yl-2-oxoethyl substituent at the N1 position of the indole ring. The compound (C₁₄H₁₆N₂O₂, MW 244.29 g/mol, purity typically ≥95%) is supplied as a research-grade building block by multiple vendors.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 677733-57-2
Cat. No. B2980725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole
CAS677733-57-2
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2
InChIKeyIBIDDBCFQQHQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole (CAS 677733-57-2): Procurement-Grade Characterization and In-Class Positioning


1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole (CAS 677733-57-2) is a synthetic indole derivative bearing a morpholin-4-yl-2-oxoethyl substituent at the N1 position of the indole ring [1]. The compound (C₁₄H₁₆N₂O₂, MW 244.29 g/mol, purity typically ≥95%) is supplied as a research-grade building block by multiple vendors [1]. Its defining structural feature is regiochemical: the morpholino-acetyl fragment is attached to the indole nitrogen (N1) rather than the C3 position, which is the more common substitution site for biologically active indoles. This N1-functionalization preserves an unsubstituted C3 position, creating a differentiated scaffold for downstream diversification. Computed physicochemical properties include XLogP3-AA = 1.3, topological polar surface area (TPSA) = 34.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1].

Why 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole Cannot Be Replaced by 3-Substituted Indole Analogs in Procurement Decisions


Indole derivatives bearing morpholino-acetyl substituents at the C3 position (e.g., CAS 30256-74-7) differ fundamentally from the N1-substituted target compound in hydrogen-bonding capacity, electronic character, and synthetic utility. The 3-substituted isomer retains an acidic indole N–H (H-bond donor count = 1, TPSA ≈ 54 Ų) and exhibits measurable but weak 5-lipoxygenase (5-LOX) inhibitory activity (16% inhibition at 5 µM) [1][2]. Conversely, 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole has zero H-bond donors and a lower TPSA (34.5 Ų), which alters membrane permeability potential [3]. More critically, 1,3-disubstituted analogs with the morpholino-acetyl group at C3 and an aryl/benzyl group at N1 show dramatically enhanced 5-LOX inhibition (up to 82% at 5 µM), demonstrating that both positions are pharmacophoric [1][2]. The target compound uniquely occupies N1 while leaving C3 available for systematic SAR exploration—a regiochemical strategy that 3-substituted analogs cannot replicate. Procurement of the incorrect regioisomer would compromise both the biological profile and the synthetic diversification potential of any downstream library.

Quantitative Differentiation Evidence for 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole (CAS 677733-57-2) Versus Closest Analogs


Regiochemical Differentiation: N1- vs C3-Substituted Indole — Hydrogen-Bond Donor Count and Topological Polar Surface Area

The target compound (N1-substituted) and its closest regioisomer 1-(1H-indol-3-yl)-2-(morpholin-4-yl)ethanone (CAS 30256-74-7, C3-substituted) share an identical molecular formula (C₁₄H₁₆N₂O₂, MW 244.29) but differ decisively in computed molecular descriptors relevant to permeability and target engagement. The N1-substituted target has zero hydrogen bond donors (indole N–H is alkylated), two H-bond acceptors, and a topological polar surface area (TPSA) of 34.5 Ų [1]. The C3-substituted isomer retains the indole N–H (one H-bond donor) and consequently a higher estimated TPSA of approximately 54 Ų (based on the contribution of the free N–H to polarity) . Experimentally, the C3 isomer density is 1.233 g/cm³ with a boiling point of 452.9 °C, while the N1 target compound density is 1.2 ± 0.1 g/cm³ with a boiling point of 464.6 ± 40.0 °C [1]. The absence of an H-bond donor in the target compound predicts superior passive membrane permeability based on Lipinski-type and Veber-type guidelines, making it a more suitable scaffold for CNS-targeted library design [1].

Medicinal chemistry Physicochemical profiling Indole SAR

5-Lipoxygenase Inhibitory Activity: SAR Context Demonstrating That N1-Substitution Alone Creates a Distinct Pharmacological Profile from C3-Substituted Analogs

In a cell-based assay using rat peritoneal leukocytes, the C3-substituted analog 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole (lacking any N1 substituent) produced only 16% inhibition of 5-lipoxygenase (5-LOX) at a concentration of 5 µM [1][2]. By contrast, 1,3-disubstituted analogs from the same study that incorporate an N1-benzyl or N1-(3,4-dichlorobenzyl) group together with the C3-morpholino-oxoethyl moiety achieved 41% and 82% inhibition, respectively, at the same 5 µM concentration [1]. The most potent compounds in the series (1m, 1s, 4a, 6a) exhibited IC₅₀ values ranging from 0.74 µM to 0.95 µM, comparable to the reference drug zileuton (IC₅₀ = 0.83 µM) [1]. This SAR pattern demonstrates that the indole N1 position is a critical pharmacophoric site for 5-LOX inhibition. The target compound 677733-57-2, which bears the morpholino-oxoethyl group uniquely at N1 while leaving C3 unsubstituted, represents an inverted pharmacophore geometry that is structurally orthogonal to all extensively characterized 5-LOX inhibitors in this series. No direct 5-LOX IC₅₀ for 677733-57-2 has been reported in the peer-reviewed literature to date [1].

5-Lipoxygenase inhibition Inflammation Indole SAR

CBP/EP300 Bromodomain Inhibitor Scaffold Validation: 1-(1H-Indol-1-yl)ethanone Derivatives Demonstrate Nanomolar Potency

The 1-(1H-indol-1-yl)ethanone core structure, which is the defining scaffold of compound 677733-57-2, has been independently validated as a privileged chemotype for CBP/EP300 bromodomain inhibition [1]. In a fragment-based drug discovery program, the optimized 1-(1H-indol-1-yl)ethanone derivative 32h exhibited an IC₅₀ of 0.037 µM (37 nM) in an AlphaScreen assay against the CBP bromodomain, representing a 2-fold improvement in potency over the reported benchmark inhibitor SGC-CBP30 [1]. Furthermore, the ester prodrug 29h derived from this series demonstrated cellular activity, suppressing mRNA expression of full-length androgen receptor (AR-FL), AR target genes, and the prostate cancer biomarker PSA in LNCaP cells [1]. The morpholino-carbonyl appendage in 677733-57-2 introduces a solubilizing morpholine moiety directly onto the validated 1-(1H-indol-1-yl)ethanone template, a structural feature that may confer improved aqueous solubility relative to the more lipophilic analogs described in this series [1].

Epigenetics Bromodomain inhibition Prostate cancer

Synthetic Utility: N1-Blocked Indole with Unsubstituted C3 Position Enables Regioselective Diversification

The target compound 677733-57-2 features the morpholino-oxoethyl group installed exclusively at the indole N1 position, leaving the C3 position—the electronically preferred site for electrophilic aromatic substitution on indole—completely unsubstituted and available for further derivatization [1]. In contrast, the commercially available regioisomer 1-(1H-indol-3-yl)-2-(morpholin-4-yl)ethanone (CAS 30256-74-7) occupies the C3 position while leaving N1 free, meaning that subsequent C3-functionalization is blocked . The target compound's N1-protected/C3-free architecture enables direct access to 1,3-disubstituted indole libraries through electrophilic substitution (halogenation, formylation, Mannich reactions) or transition-metal-catalyzed C–H activation at C3, without requiring protecting group manipulation at N1 [1]. This strategic advantage is consistent with the broader synthetic trend in which N1-functionalized indoles serve as key intermediates for site-selective C3 diversification in medicinal chemistry programs [1]. The compound is supplied at ≥95% purity, suitable for direct use in parallel synthesis workflows .

Synthetic chemistry Indole functionalization Building block

Procurement-Driven Application Scenarios for 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole (CAS 677733-57-2)


Synthesis of 1,3-Disubstituted Indole Libraries for 5-Lipoxygenase Inhibitor Optimization

Building on the established SAR that N1-substitution enhances 5-LOX inhibitory potency [1], researchers can employ 677733-57-2 as a direct precursor for parallel synthesis of 1,3-disubstituted indole libraries. The compound's unsubstituted C3 position enables systematic introduction of diverse aryl, heteroaryl, and alkyl groups via electrophilic substitution or palladium-catalyzed cross-coupling, without requiring N1 deprotection. This streamlined workflow directly addresses the pharmacophoric requirement identified in the Zheng et al. series, where N1-benzyl or N1-aryl substitution combined with C3-morpholino-oxoethyl decoration produced up to 82% 5-LOX inhibition at 5 µM [1][2]. The ≥95% purity specification supports direct use in library synthesis with minimal purification of the starting material .

CBP/EP300 Bromodomain Inhibitor Lead Generation Using the 1-(1H-Indol-1-yl)ethanone Scaffold

The 1-(1H-indol-1-yl)ethanone core has been crystallographically validated as a CBP bromodomain-binding scaffold, with the optimized analog 32h achieving an IC₅₀ of 37 nM [3]. Compound 677733-57-2 provides this validated core with a morpholino-carbonyl substituent that may improve aqueous solubility compared to the more lipophilic leads in the published series [3]. Medicinal chemistry teams can use 677733-57-2 as a fragment-like starting point (MW 244.29, XLogP3 = 1.3) for structure-based optimization, appending substituents at the indole C3, C5, or C6 positions to probe additional interactions within the bromodomain acetyl-lysine binding pocket. The low TPSA (34.5 Ų) and absence of H-bond donors support the potential for oral bioavailability in advanced leads [4].

Physicochemical Property-Driven Fragment Library Design for CNS-Penetrant Compound Screening

With zero hydrogen bond donors, only two hydrogen bond acceptors, a TPSA of 34.5 Ų, and a calculated XLogP3 of 1.3, compound 677733-57-2 falls within the favorable property space for CNS drug candidates as defined by multiple physicochemical guidelines [4]. These properties contrast with the 3-substituted regioisomer (CAS 30256-74-7), which bears one H-bond donor and a higher TPSA (≈54 Ų) that may restrict CNS penetration . Procurement of 677733-57-2 for inclusion in fragment-screening libraries, rather than the 3-substituted isomer, is warranted when the screening cascade includes phenotypic assays requiring blood-brain barrier penetration or when the target is a CNS-expressed protein. The compound's supply at research-grade purity from multiple vendors ensures accessibility for high-throughput screening campaigns .

Quote Request

Request a Quote for 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.